3-Fluoro-4-(hydroxymethyl)benzonitrile
Overview
Description
3-Fluoro-4-(hydroxymethyl)benzonitrile, also known as 4-Cyano-2-fluorobenzyl alcohol, is a chemical compound with the molecular formula C8H6FNO and a molecular weight of 151.14 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxymethyl group, and a cyano group attached to a benzene ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 3-Fluoro-4-(hydroxymethyl)benzonitrile involves the reaction of 3-fluoro-4-formylbenzonitrile with a reducing agent. For example, 1.00 g of this compound can be dissolved in 50 ml of dichloromethane, and 9.20 g of manganese(IV) oxide can be added. The mixture is stirred at room temperature overnight and then filtered through a short kieselguhr column .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(hydroxymethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a formyl group or a carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese(IV) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 3-Fluoro-4-formylbenzonitrile or 3-Fluoro-4-carboxybenzonitrile.
Reduction: 3-Fluoro-4-(aminomethyl)benzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(hydroxymethyl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(hydroxymethyl)benzonitrile depends on its specific application. In general, the compound can interact with various molecular targets and pathways, such as enzymes or receptors, through its functional groups. The hydroxymethyl group can form hydrogen bonds, while the cyano group can participate in nucleophilic or electrophilic interactions. The fluorine atom can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methylbenzonitrile
- 4-Cyano-2-fluorobenzoic acid
- 4-Iodo-2-(trifluoromethyl)benzonitrile
- 4-Amino-2-(trifluoromethyl)benzonitrile
Uniqueness
The fluorine atom also contributes to its unique chemical properties, such as increased stability and altered electronic effects .
Properties
IUPAC Name |
3-fluoro-4-(hydroxymethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAURRAHPYQHDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467168 | |
Record name | 3-fluoro-4-(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219873-06-0 | |
Record name | 3-fluoro-4-(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-hydroxymethylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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